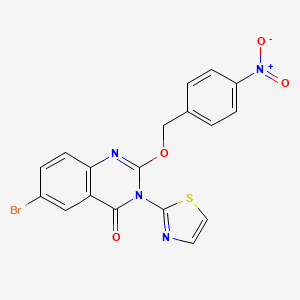

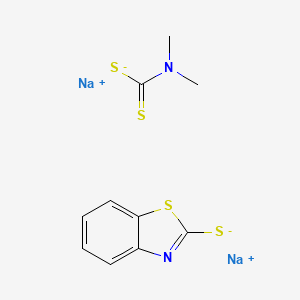

Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole: is a combination of two organosulfur compounds. Sodium dimethyldithiocarbamate is a white or pale yellow, water-soluble solid with the chemical formula C3H6NNaS2. It is commonly used as a precursor to fungicides and rubber chemicals . Sodium 2-mercaptobenzothiazole, on the other hand, is a thione/dithiocarbamate compound used primarily in the rubber industry as a vulcanization accelerator .

準備方法

Sodium dimethyldithiocarbamate: is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction is as follows :

CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O

For industrial production, a high-purity solid form can be obtained by adding softened water to a synthesis reactor, followed by solid sodium hydroxide. The mixture is then treated with dithiocarbonic anhydride and gas dimethylamine under controlled conditions .

Sodium 2-mercaptobenzothiazole: is synthesized by the reaction of aniline with carbon disulfide and sulfur, followed by oxidation .

化学反応の分析

Sodium dimethyldithiocarbamate: undergoes various chemical reactions, including:

Sodium 2-mercaptobenzothiazole: primarily participates in vulcanization reactions in the rubber industry, where it accelerates the cross-linking of rubber molecules .

科学的研究の応用

Sodium dimethyldithiocarbamate: is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and metal complexation.

Biology: As a biocidal agent in industrial water treatment.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of rubber chemicals and fungicides.

Sodium 2-mercaptobenzothiazole: is primarily used in the rubber industry as a vulcanization accelerator .

作用機序

Sodium dimethyldithiocarbamate: exerts its effects by acting as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and as a precursor to other chemical compounds .

Sodium 2-mercaptobenzothiazole: accelerates the vulcanization process by forming cross-links between rubber molecules, enhancing the elasticity and strength of the final product .

類似化合物との比較

Sodium dimethyldithiocarbamate: can be compared with other dithiocarbamates such as:

- Potassium dimethyldithiocarbamate

- Zinc dimethyldithiocarbamate

- Ferric dimethyldithiocarbamate

- Nickel bis(dimethyldithiocarbamate)

These compounds share similar chelating properties but differ in their specific applications and metal ion affinities .

Sodium 2-mercaptobenzothiazole: can be compared with other vulcanization accelerators such as:

- 2-Mercaptobenzimidazole

- N-Cyclohexyl-2-benzothiazolesulfenamide

- Tetramethylthiuram disulfide

These compounds also accelerate the vulcanization process but vary in their efficiency and the properties they impart to the rubber .

特性

CAS番号 |

8000-96-2 |

|---|---|

分子式 |

C10H10N2Na2S4 |

分子量 |

332.4 g/mol |

IUPAC名 |

disodium;1,3-benzothiazole-2-thiolate;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C7H5NS2.C3H7NS2.2Na/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2)3(5)6;;/h1-4H,(H,8,9);1-2H3,(H,5,6);;/q;;2*+1/p-2 |

InChIキー |

PEADDLPQCFLFIU-UHFFFAOYSA-L |

正規SMILES |

CN(C)C(=S)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)

![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)

![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)

![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)